![molecular formula C21H23NO6 B14956550 methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate](/img/structure/B14956550.png)
methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate
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Overview
Description
Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-6-yl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propanoyl group: This is achieved through acylation reactions using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the amino group: This step involves the reaction of the intermediate with an amine, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activities.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Bergapten: 5-Methoxypsoralen, a furocoumarin with similar structural features.
Imperatorin: 9-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g]chromen-7-one, another furochromene derivative.
Uniqueness
Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H25NO6 with a molecular weight of approximately 399.4 g/mol. The structure features a furochromen ring system which is significant in its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H25NO6 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate |
InChI Key | CPLRXWGPHCJPGN-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several synthetic routes. Typically, it includes the condensation of the furochromen derivative with propanoic acid derivatives under controlled conditions to yield the desired product. The process often requires catalysts and inert atmospheres to prevent oxidation and ensure high purity and yield .
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance:
-
Cell Line Studies : Research has shown that derivatives of furochromen exhibit significant inhibitory effects on various cancer cell lines including A549 (lung cancer), H460 (lung cancer), and SMMC-7721 (hepatocellular carcinoma). The IC50 values for these compounds were often below 5 µM, indicating potent activity .
Cell Line IC50 (µM) A549 < 5 H460 < 5 SMMC-7721 < 5 - Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases that are crucial for tumor growth and proliferation. For example, some derivatives have been identified as inhibitors of c-Kit/VEGFR-2 kinases which play significant roles in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its antimicrobial activities. Preliminary data suggest that it may possess significant activity against various pathogenic bacteria and fungi.
Case Studies
-
Study on Anticancer Activity : A recent investigation evaluated the activity of various furochromen derivatives against a panel of cancer cell lines. The study reported that certain structural modifications significantly enhanced their inhibitory effects .
- Findings : Compounds with specific substituents at the C-3 position showed higher inhibition rates compared to others.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against common pathogens. Results indicated that modifications in the furochromen structure could lead to improved efficacy against resistant strains .
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetate |
InChI |
InChI=1S/C21H23NO6/c1-10-13(4)27-19-12(3)20-16(8-15(10)19)11(2)14(21(25)28-20)6-7-17(23)22-9-18(24)26-5/h8H,6-7,9H2,1-5H3,(H,22,23) |
InChI Key |
VBWHXZIFKDKBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)OC)C)C)C |
Origin of Product |
United States |
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